molecular formula C18H26N2O7 B4040942 3,5-dimethyl-1-[3-(2-nitrophenoxy)propyl]piperidine oxalate

3,5-dimethyl-1-[3-(2-nitrophenoxy)propyl]piperidine oxalate

Cat. No.: B4040942
M. Wt: 382.4 g/mol
InChI Key: QNYRWYAZXJUNIN-UHFFFAOYSA-N
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Description

“3,5-dimethyl-1-[3-(2-nitrophenoxy)propyl]piperidine oxalate” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and other active compounds . The “3,5-dimethyl” indicates that there are two methyl groups on the 3rd and 5th carbon of the piperidine ring. The “1-[3-(2-nitrophenoxy)propyl]” suggests a propyl chain attached to the 1st carbon of the ring, with a nitrophenol group at the end .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the piperidine ring and the various attached groups. The 3D structure could be analyzed using software tools, but without specific data, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group on the phenol could potentially be reduced, and the compound could undergo various reactions due to the presence of the piperidine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar nitrophenol group and the nonpolar methyl groups could give the compound both polar and nonpolar characteristics .

Scientific Research Applications

Redox-Sensitive MRI Contrast Agents

Nitroxide radicals, which share a structural resemblance with piperidine derivatives, have been utilized as redox-sensitive contrast agents in magnetic resonance imaging (MRI). These agents participate in cellular redox reactions, losing their contrasting ability over time, which can be correlated to the tissue's reducing power or "redox status." This characteristic makes them useful in distinguishing between normal and tumor tissue based on their reduction rates, thus enabling the noninvasive assessment of intracellular redox status (Hyodo et al., 2006).

Environmental Remediation

Piperidine derivatives have been explored for environmental applications, such as the degradation of pollutants. The photoassisted Fenton reaction, involving compounds like methyl parathion, has demonstrated the capability for rapid and complete mineralization of these pollutants into harmless end products, highlighting the potential of certain piperidine derivatives in water treatment processes (Pignatello & Sun, 1995).

Antioxidant and Anticancer Applications

Nitroxides, including certain piperidine nitroxides, have been studied for their antioxidant properties and potential as anticancer drugs. These compounds can scavenge reactive free radicals, mimic superoxide dismutase activity, and potentially protect against oxidative stress induced by anticancer drugs. Their applications are being explored in various cancer types, underlining the therapeutic potential of nitroxide derivatives in oncology (Lewandowski & Gwoździński, 2017).

Synthesis and Chemical Studies

The synthesis and characterization of compounds related to piperidine oxalate, including studies on their conformation, reactivity, and interaction with other molecules, form a significant part of the research. For instance, studies on the conformational aspects of certain piperidine derivatives using NMR spectra have contributed to understanding their structural properties and potential applications in chemical synthesis (Muthukumaran et al., 2019).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. Piperidine derivatives can have a wide range of biological activities, but the exact effects would depend on the specific structure and the biological system .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. It could be studied for potential pharmaceutical applications, or it could be used as a starting point for the synthesis of new compounds .

Properties

IUPAC Name

3,5-dimethyl-1-[3-(2-nitrophenoxy)propyl]piperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3.C2H2O4/c1-13-10-14(2)12-17(11-13)8-5-9-21-16-7-4-3-6-15(16)18(19)20;3-1(4)2(5)6/h3-4,6-7,13-14H,5,8-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYRWYAZXJUNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCCOC2=CC=CC=C2[N+](=O)[O-])C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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